![molecular formula C26H29N3O3S B2744422 2-phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide CAS No. 393834-42-9](/img/structure/B2744422.png)
2-phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide
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Overview
Description
The compound “2-phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide” is a complex organic molecule that contains a piperidine ring, which is a common feature in many pharmaceutical drugs . It also contains a pyridine ring, which is a basic heterocyclic aromatic ring present in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, two phenyl rings, a pyridine ring, and an amide group. The presence of these functional groups would likely confer specific chemical properties to the molecule, such as its reactivity, polarity, and potential biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The amide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and a piperidine ring could contribute to its lipophilicity, while the amide group could participate in hydrogen bonding, affecting its solubility properties .Scientific Research Applications
- Imatinib , a well-known anti-cancer drug, is structurally related to this compound. Imatinib specifically inhibits tyrosine kinases and is widely used in treating chronic myelogenic leukemia .
- Researchers have explored derivatives of this compound for their anti-tubercular potential. Specifically, substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated against Mycobacterium tuberculosis H37Ra .
- Compounds derived from this structure, such as 1a and 1b , have demonstrated good antimicrobial potential .
Anti-Leukemia Agent
Anti-Tubercular Activity
Antimicrobial Properties
Drug Development and AMR Challenges
Safety and Hazards
Future Directions
Future research could explore the potential applications of this compound, particularly if it exhibits promising biological activity. This could involve further in vitro and in vivo testing, as well as optimization of the compound’s structure to improve its activity and reduce any potential side effects .
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, contributing to their broad range of biological activities .
Mode of Action
It can be inferred that the compound interacts with its targets through various molecular interactions such as hydrogen bonds, hydrophobic interactions, and π…π stacking . These interactions can lead to changes in the conformation and function of the target molecules, thereby altering their biological activities.
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to a wide range of biological effects .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Similar compounds have been known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the activity and stability of similar compounds .
properties
IUPAC Name |
2-phenyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S/c1-2-24(20-9-4-3-5-10-20)26(30)28-22-13-15-23(16-14-22)33(31,32)29-18-7-6-12-25(29)21-11-8-17-27-19-21/h3-5,8-11,13-17,19,24-25H,2,6-7,12,18H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNMANPOZIKRFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide |
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